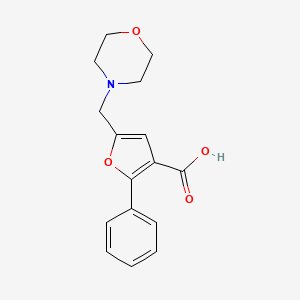

5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The preparation of 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid involves several synthetic routes. One common method includes the reaction of morpholine with a phenyl-furan derivative under specific reaction conditions . Industrial production methods often involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .

化学反応の分析

5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: This reaction can occur under acidic or basic conditions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Antiparasitic Activity

Research indicates that compounds similar to 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid exhibit significant antiparasitic properties. For instance, studies have shown that related compounds can inhibit the proliferation of Trypanosoma brucei, the causative agent of African sleeping sickness. The effectiveness of these compounds is often measured by their half-maximal effective concentration (EC50) values.

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| 4m | <1 | 60-fold |

| 4s | <3 | >19-fold |

| 4x | <3 | 12-fold |

These values suggest that certain derivatives of the compound can selectively target parasitic cells while sparing human cells, making them potential candidates for drug development against trypanosomiasis .

Kinase Inhibition

The compound has also been investigated for its role as a kinase inhibitor. Kinases are vital in various signaling pathways and are implicated in numerous diseases, including cancer and metabolic disorders. High-throughput screening has identified several derivatives that effectively inhibit specific kinases associated with disease processes.

| Compound | Target Kinase | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | Glycogen Synthase Kinase 3 | <10 | Selective over human kinases |

| Compound B | Cyclin-dependent Kinase 2 | <5 | Potential anticancer activity |

These findings indicate that modifications to the core structure can enhance selectivity and potency against specific kinases, presenting opportunities for therapeutic interventions in cancer and other diseases .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of furan-based compounds, including this compound. These compounds have shown efficacy against various bacterial strains and may interfere with microbial iron homeostasis, which is crucial for bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 1 μg/mL |

| Staphylococcus aureus | 0.5 μg/mL |

The ability to inhibit growth at low concentrations makes these compounds promising candidates for developing new antimicrobial agents .

作用機序

The mechanism of action of 5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid can be compared with other similar compounds, such as:

2-Phenyl-furan-3-carboxylic acid: Lacks the morpholine group, which may affect its reactivity and applications.

5-Morpholin-4-ylmethyl-furan-3-carboxylic acid: Lacks the phenyl group, which can influence its chemical properties and uses

生物活性

5-Morpholin-4-ylmethyl-2-phenyl-furan-3-carboxylic acid (CAS No. 435341-95-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula C16H17NO4 and a molecular weight of approximately 299.31 g/mol. It features a furan ring and a morpholine moiety, which contribute to its unique structural characteristics. The compound appears as a white to off-white solid with a melting point around 104–107 °C.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. Preliminary studies suggest its potential in modulating inflammatory pathways, although detailed pharmacodynamic studies are still needed to elucidate its exact mechanisms .

Antimicrobial Activity

The compound has shown preliminary antimicrobial properties, with studies indicating activity against various bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different strains . Further investigations are required to confirm these findings and explore the breadth of its antimicrobial efficacy.

The biological activity of this compound is believed to involve interactions with specific proteins and enzymes involved in inflammatory processes. Early data suggest that it may bind to targets within these pathways, potentially influencing gene expression and cellular signaling .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Morpholin-4-yldihydrofuran-3-carboxylic acid | Similar furan ring | Different functional groups affecting reactivity |

| 2-(Morpholinomethyl)benzoic acid | Contains a benzoic acid moiety | Potentially different biological activities |

| 5-(Piperidinomethyl)-2-phenyltetrahydrofuran | Piperidine instead of morpholine | May exhibit different pharmacological profiles |

This table illustrates how the unique combination of furan and morpholine structures in this compound may confer distinct pharmacological properties compared to structurally similar compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological assays:

- In Vivo Efficacy Against Inflammation : A murine model study demonstrated that administration of this compound significantly reduced inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : In vitro testing against E. coli and S. aureus showed promising results, with MIC values comparable to those of established antibiotics, suggesting potential for development as an antimicrobial therapeutic .

Future Directions

Further research is essential to fully understand the pharmacodynamics, optimal dosing strategies, and potential therapeutic applications of this compound. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular interactions between this compound and its biological targets.

- Clinical Trials : Initiation of clinical trials to assess safety, efficacy, and pharmacokinetics in human subjects.

- Derivatives Development : Exploration of structural modifications to enhance biological activity or reduce potential side effects.

特性

IUPAC Name |

5-(morpholin-4-ylmethyl)-2-phenylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c18-16(19)14-10-13(11-17-6-8-20-9-7-17)21-15(14)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCXERGABXFMRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(O2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963027 |

Source

|

| Record name | 5-[(Morpholin-4-yl)methyl]-2-phenylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435341-95-0 |

Source

|

| Record name | 5-[(Morpholin-4-yl)methyl]-2-phenylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。